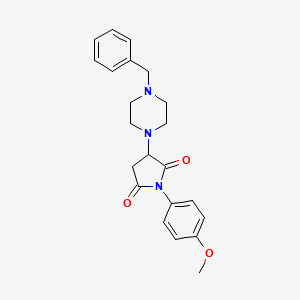

3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPUHVDSYCFKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the Benzylpiperazine Moiety: This step may involve nucleophilic substitution reactions where a benzylpiperazine derivative is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrrolidine-2,5-dione structure exhibit a range of biological activities. Notably, 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been studied for its:

- Anticonvulsant Effects: The compound has shown promise in models of epilepsy, suggesting potential use in treating seizure disorders.

- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways points to possible applications in conditions characterized by excessive inflammation.

- Neurological Applications: The compound acts as an antagonist at specific chemokine receptors, which may provide therapeutic benefits in neurological disorders.

Synthetic Pathways

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Key methods include:

- Formation of the Piperazine Ring: Starting from benzylamine derivatives.

- Attachment of the Methoxyphenyl Group: Via nucleophilic substitution reactions.

- Cyclization to Form the Pyrrolidinedione Core: This is achieved through condensation reactions.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

-

Anticonvulsant Activity Study:

- A study demonstrated that derivatives of pyrrolidine-2,5-dione exhibited significant anticonvulsant effects in animal models, indicating that modifications to the piperazine and methoxy groups can enhance efficacy.

-

Anti-inflammatory Mechanism Investigation:

- Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting mechanisms that could be leveraged for developing anti-inflammatory drugs.

-

Receptor Interaction Studies:

- Investigations into its interaction with chemokine receptors revealed that 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione could modulate immune responses, potentially leading to applications in autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

Receptors: Binding to receptors in the body to exert pharmacological effects.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Modulating signaling pathways to achieve desired biological outcomes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group donates electrons via resonance, increasing aromatic ring electron density.

- Benzylpiperazine vs. Benzylpiperidine : The piperazine moiety (two tertiary nitrogens) in the target compound may facilitate hydrogen bonding or ionic interactions with biological targets, whereas the piperidine group (single secondary nitrogen) in the dichloro analog likely enhances lipophilicity and membrane permeability .

Research Findings and Limitations

Key Observations

- The dichloro analog () exhibits higher molecular weight and density compared to the target compound, attributable to chlorine atoms and piperidine substitution.

- The absence of direct pharmacological data for the target compound necessitates inferences from structural analogs. For instance, benzylpiperazine derivatives are often associated with dopaminergic or serotonergic activity, while methoxyphenyl groups may modulate cytochrome P450 interactions.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₃N₃O₂

- Molecular Weight : 321.41 g/mol

- CAS Number : 329079-59-6

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of neuropharmacology and oncology.

Neuropharmacological Effects

- Dopamine Receptor Interaction : The compound has shown affinity for dopamine receptors, particularly D2 and D3 subtypes. Studies suggest that it acts as an antagonist, which may contribute to its effects in treating conditions such as schizophrenia and depression .

- Serotonin Receptor Modulation : It also interacts with serotonin receptors, potentially influencing mood and anxiety disorders. The modulation of these receptors can lead to anxiolytic and antidepressant effects .

Anticancer Activity

The compound has demonstrated significant anticancer properties:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of mitochondrial pathways and inhibition of anti-apoptotic proteins. This leads to increased reactive oxygen species (ROS) production, which is detrimental to cancer cell survival .

- Cell Lines Tested : Efficacy has been observed in various human cancer cell lines, including HeLa (cervical), HCT116 (colorectal), and A549 (lung adenocarcinoma) cells. In vitro studies show IC50 values indicating potent cytotoxicity against these cell lines .

Study 1: Anticancer Efficacy

A study evaluated the compound's effectiveness against multiple cancer types. The results indicated:

- IC50 Values :

- HeLa: 12 µM

- HCT116: 15 µM

- A549: 10 µM

These values suggest that the compound is particularly effective against lung adenocarcinoma cells, highlighting its potential as a lead compound for further development in cancer therapeutics.

Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, the compound was administered to assess its impact on anxiety-like behaviors. Results showed:

- Reduced Anxiety : Animals treated with the compound exhibited significantly reduced anxiety levels in elevated plus maze tests compared to controls.

- Dopaminergic Activity : Increased levels of dopamine were measured in the prefrontal cortex, supporting its role as a dopaminergic agent.

Data Table Summary

Q & A

Q. What are the recommended synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how can purity be validated?

Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine-2,5-dione precursors. For example, benzylpiperazine derivatives are often coupled with substituted aryl groups using catalysts like Pd for cross-coupling (e.g., Suzuki-Miyaura) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis) and nuclear magnetic resonance (NMR) spectroscopy (e.g., integration ratios for protons) are critical. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. How can crystallographic data assist in confirming the structural configuration of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of stereochemistry and bond angles. For example, related pyrrolidine-2,5-dione derivatives show mean C–C bond lengths of 0.002–0.005 Å and R factors <0.06, confirming planar amide groups and spiro junctions . Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays).

- Dose-Response Curves : Employ 3-5 replicates per concentration (e.g., 1–100 µM) to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

Answer:

- Assay Optimization : Control for variables like cell passage number, serum concentration, and incubation time.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity. For example, if anti-proliferative effects vary, check protein expression levels (e.g., Western blot for apoptosis markers like caspase-3) .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., benzoylpiperidine derivatives in ) to identify trends in substituent effects.

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Answer:

- Derivatization : Synthesize analogs with modifications to the benzylpiperazine or methoxyphenyl moieties (e.g., halogenation, hydroxylation) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like GABA receptors or kinases. Compare with experimental IC₅₀ values.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups in pyrrolidine-2,5-dione) using software like Schrödinger’s Phase .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

- Animal Models : Use rodents (e.g., Sprague-Dawley rats) for bioavailability studies. Administer orally (10–50 mg/kg) and collect plasma at intervals (0–24 h) for LC-MS/MS analysis.

- Toxicology : Assess liver/kidney function via serum ALT, AST, and creatinine levels. Histopathological analysis of organs post-mortem is essential .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.